Trimethylsilyl (1E)-N-acetylethanimidate
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Overview
Description
Trimethylsilyl (1E)-N-acetylethanimidate is an organosilicon compound characterized by the presence of a trimethylsilyl group. This compound is notable for its applications in organic synthesis, particularly as a protecting group for functional groups such as alcohols and amines. The trimethylsilyl group imparts chemical inertness and a large molecular volume, making it useful in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trimethylsilyl (1E)-N-acetylethanimidate typically involves the reaction of trimethylsilyl chloride with N-acetylethanimidate under anhydrous conditions. The reaction is often catalyzed by a base such as pyridine or triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl (1E)-N-acetylethanimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like fluoride ions (from sources such as tetrabutylammonium fluoride) are used to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce simpler silanes .
Scientific Research Applications
Trimethylsilyl (1E)-N-acetylethanimidate has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trimethylsilyl (1E)-N-acetylethanimidate involves the formation of a stable trimethylsilyl ether or amine. This protects the original functional group by removing labile protons and decreasing the basicity of the heteroatom. The trimethylsilyl group can be removed under acidic conditions or by using fluoride ions, regenerating the original functional group .
Comparison with Similar Compounds
Trimethylsilyl chloride: Used for similar protecting group applications.
Bis(trimethylsilyl)acetamide: Another protecting group reagent.
Trimethylsilyl cyanide: Used in cyanation reactions.
Uniqueness: Trimethylsilyl (1E)-N-acetylethanimidate is unique due to its specific structure and reactivity, which make it particularly suitable for protecting groups in organic synthesis. Its stability and ease of removal under mild conditions further enhance its utility in various applications .
Properties
CAS No. |
85096-00-0 |
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Molecular Formula |
C7H15NO2Si |
Molecular Weight |
173.28 g/mol |
IUPAC Name |
trimethylsilyl N-acetylethanimidate |
InChI |
InChI=1S/C7H15NO2Si/c1-6(9)8-7(2)10-11(3,4)5/h1-5H3 |
InChI Key |
YIXHFUKCINSEII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(=O)C)O[Si](C)(C)C |
Origin of Product |
United States |
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